molecular formula C17H17ClN2O2 B5715399 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide

2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5715399
M. Wt: 316.8 g/mol
InChI Key: HYEMUTNLTZAWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CEP-33779, this compound is a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a critical role in many cellular processes. In

Mechanism of Action

2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide inhibits the this compound pathway by binding to the SH2 domain of this compound, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in decreased cell proliferation, increased apoptosis, and decreased angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, including breast cancer, lung cancer, and leukemia cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its specificity for the this compound pathway. This allows for the selective inhibition of this pathway, without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research on 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide. One area of research is the development of more potent and selective inhibitors of the this compound pathway. Another area of research is the identification of biomarkers that can predict the response to this compound inhibitors, allowing for more personalized treatment approaches. Additionally, the combination of this compound inhibitors with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the potential use of this compound inhibitors in the treatment of neurological disorders, such as Alzheimer's disease, is an area of emerging research.

Synthesis Methods

The synthesis of 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide involves several steps. First, 2-chlorobenzoyl chloride is reacted with 2-aminobenzamide to form 2-chloro-N-(2-hydroxybenzoyl)benzamide. This intermediate is then reacted with 2,4-dimethylaniline and oxalyl chloride to form this compound. The final product is obtained through purification and isolation by column chromatography.

Scientific Research Applications

2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential applications in scientific research. It has been shown to inhibit the this compound pathway, which is involved in many cellular processes, including cell growth, survival, and differentiation. Inhibition of the this compound pathway has been shown to have therapeutic potential in several diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

2-chloro-N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-11-7-8-15(12(2)9-11)20-16(21)10-19-17(22)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEMUTNLTZAWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.